molecular formula C4H9ClO2 B196239 2-(2-Chloroethoxy)ethanol CAS No. 628-89-7

2-(2-Chloroethoxy)ethanol

Cat. No. B196239
CAS RN: 628-89-7
M. Wt: 124.56 g/mol
InChI Key: LECMBPWEOVZHKN-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethanol is a chloroalkoxy alcohol that is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

2-(2-Chloroethoxy)ethanol can be synthesized from 2-(2-Chloroethoxy)ethanol and Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ . Another method involves using 2-chloroethoxy ethanol as a starting material, with water as solvents, and nitric acid for direct oxidization . A third method involves using boric acid and glycol ether, with sulfur oxychloride added dropwise under heat preservation .


Molecular Structure Analysis

The molecular formula of 2-(2-Chloroethoxy)ethanol is C4H9ClO2, and its molecular weight is 124.566 .


Chemical Reactions Analysis

2-(2-Chloroethoxy)ethanol is used in the synthesis of various compounds. For example, it was used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .


Physical And Chemical Properties Analysis

2-(2-Chloroethoxy)ethanol is a liquid at room temperature. It has a refractive index of 1.452 (lit.) and a density of 1.18 g/mL at 25 °C (lit.). It has a boiling point of 79-81 °C/5 mmHg (lit.) .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Derivatives : 2-(2-chloroethoxy)ethanol is utilized in synthesizing other chemical compounds, such as 2-(2-chloroethoxy) acetic acid, achieved through oxidation using various oxidants like nitric acid (Hong-lin, 2008).

  • Quantitative Determination : It has been used in the development of gas chromatographic methods for determining its presence in other compounds, demonstrating the importance of accurate measurement techniques in pharmaceuticals and chemical research (Tiwari et al., 2010).

Thermodynamic and Spectral Studies

  • Thermodynamic Analysis : It has been involved in studies analyzing the thermodynamic and ultrasonic properties of binary liquid mixtures, providing insights into molecular interactions at different temperatures (Begum et al., 2013).

  • Spectral Investigations : Spectral studies, including FT-IR, have been conducted on mixtures involving 2-(2-chloroethoxy)ethanol, which aids in understanding the molecular interactions in various chemical mixtures (Sekhar et al., 2016).

Energy and Environmental Applications

  • Hydrogen Production : Research has explored its use in processes for hydrogen production, such as the steam iron process, highlighting its potential role in sustainable energy solutions (Hormilleja et al., 2014).

  • Environmental Monitoring : Its role in environmental monitoring and control has been studied, with research focusing on the detection and quantification of its residues in various substances, indicating its significance in ensuring environmental safety (Stolarczyk et al., 2011).

Biological Interactions and Applications

  • Insect Attraction and Repellence : It has been found to act as an attractant and stimulant for certain insect species in agricultural studies, indicating its potential utility in pest management (Fletcher & Watson, 1974).

  • Nematicidal Properties : Research has shown its derivatives to have nematicidal properties against certain nematode species, suggesting its potential use in agricultural pest control (Kim et al., 2016).

Safety And Hazards

2-(2-Chloroethoxy)ethanol is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. It should also be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

2-(2-chloroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMBPWEOVZHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52137-03-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9060861
Record name Ethanol, 2-(2-chloroethoxy)-
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(2-Chloroethoxy)ethanol

CAS RN

628-89-7
Record name 2-(Chloroethoxy)ethanol
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Record name Diglycol chlorhydrin
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name 2-(2-chloroethoxy)ethanol
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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